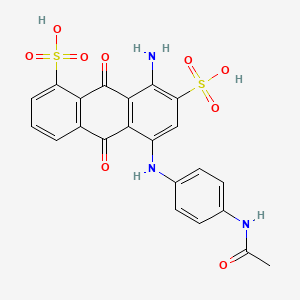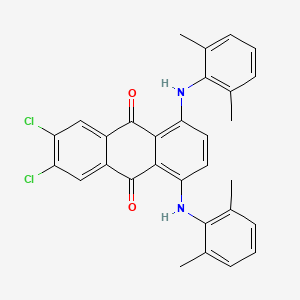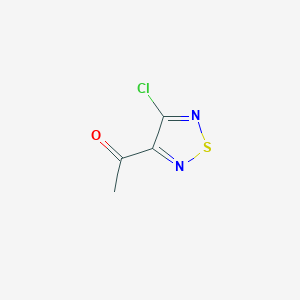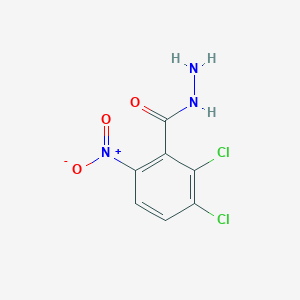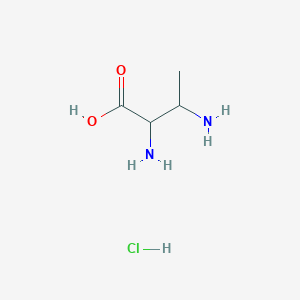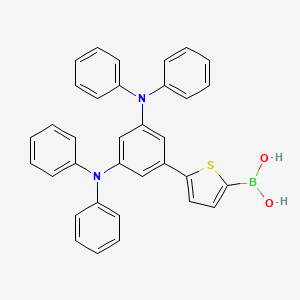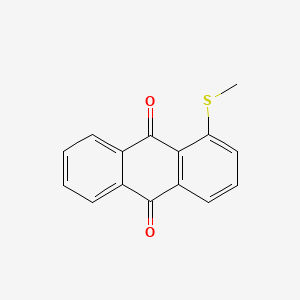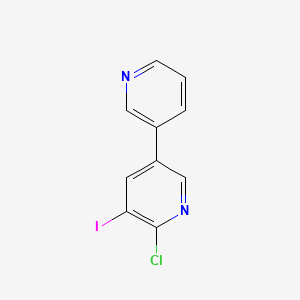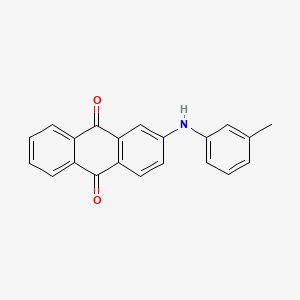
2-(3-Methylanilino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(m-Tolylamino)anthracene-9,10-dione is a derivative of anthracene-9,10-dione, also known as anthraquinone. Anthraquinone derivatives are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals. The compound 2-(m-Tolylamino)anthracene-9,10-dione features an anthraquinone core substituted with a m-tolylamino group, which imparts unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Tolylamino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with m-toluidine under specific conditions. One common method includes:
Starting Materials: Anthracene-9,10-dione and m-toluidine.
Reaction Conditions: The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and under reflux conditions to facilitate the formation of the desired product.
Purification: The product is usually purified by recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production methods for 2-(m-Tolylamino)anthracene-9,10-dione may involve large-scale batch reactions using similar starting materials and conditions as described above. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(m-Tolylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to the corresponding dihydroxy compound.
Substitution: The m-tolylamino group can participate in substitution reactions, leading to further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic or nucleophilic reagents can be employed depending on the desired substitution reaction.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(m-Tolylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new anticancer agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-(m-Tolylamino)anthracene-9,10-dione, particularly in biological systems, involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it may inhibit key enzymes involved in cellular processes, contributing to its potential anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthracene-9,10-dione: The parent compound, known for its use in dyes and pigments.
2,6-Diaminoanthracene-9,10-dione: Another derivative with potential anticancer properties.
1,4-Diaminoanthracene-9,10-dione: Known for its DNA-binding properties and biological activity.
Uniqueness
2-(m-Tolylamino)anthracene-9,10-dione is unique due to the presence of the m-tolylamino group, which imparts specific chemical reactivity and biological activity. This substitution can enhance the compound’s ability to interact with biological targets, making it a valuable molecule for research and potential therapeutic applications.
Propriétés
Numéro CAS |
68469-49-8 |
|---|---|
Formule moléculaire |
C21H15NO2 |
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
2-(3-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H15NO2/c1-13-5-4-6-14(11-13)22-15-9-10-18-19(12-15)21(24)17-8-3-2-7-16(17)20(18)23/h2-12,22H,1H3 |
Clé InChI |
IRXDZGXYHBHUAL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



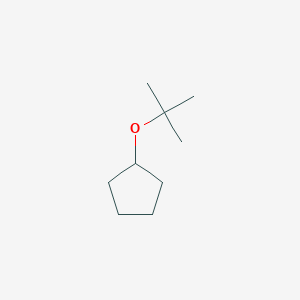
![Chloro[1,2-di(isopropylimino)ethane]hydridobis(triphenylphosphine)ruthenium(II)](/img/structure/B13133128.png)
